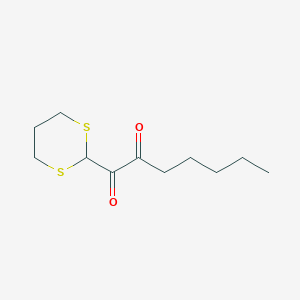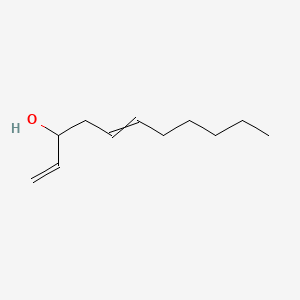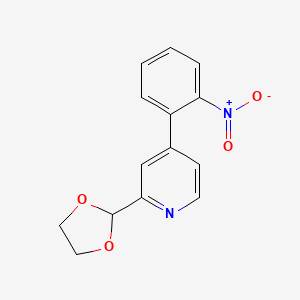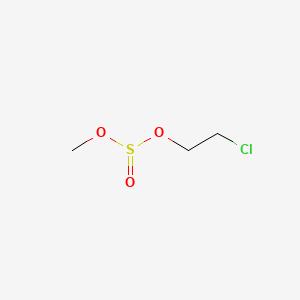![molecular formula C14H15NO6 B14636267 2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid CAS No. 57222-04-5](/img/structure/B14636267.png)
2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid is an organic compound with the molecular formula C14H15NO6 It is a derivative of cinnamic acid and is characterized by the presence of an acetamido group, an acetyloxy group, and a methoxy group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(acetyloxy)-4-methoxybenzaldehyde and acetamide.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate product.
Acetylation: The intermediate product is then acetylated using acetic anhydride to introduce the acetamido group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common techniques include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, and the product is continuously removed, allowing for efficient large-scale production.
化学反应分析
Types of Reactions
2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Halogenating agents, such as thionyl chloride, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
相似化合物的比较
2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid can be compared with other similar compounds, such as:
4-Acetoxy-3-methoxycinnamic acid: Similar structure but lacks the acetamido group.
2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid: Similar structure but has a hydroxy group instead of an acetyloxy group.
2-Acetamido-3-(4-nitrophenyl)prop-2-enoic acid: Similar structure but has a nitro group instead of an acetyloxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
57222-04-5 |
|---|---|
分子式 |
C14H15NO6 |
分子量 |
293.27 g/mol |
IUPAC 名称 |
2-acetamido-3-(3-acetyloxy-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H15NO6/c1-8(16)15-11(14(18)19)6-10-4-5-12(20-3)13(7-10)21-9(2)17/h4-7H,1-3H3,(H,15,16)(H,18,19) |
InChI 键 |
JNWXFQFXLMWGRL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)OC)OC(=O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14636187.png)

![1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium](/img/structure/B14636198.png)
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14636206.png)
![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)

![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)



![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)


